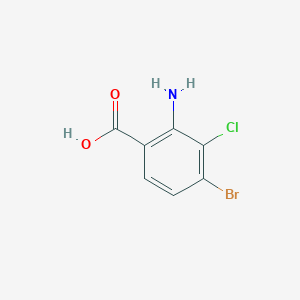

2-氨基-4-溴-3-氯苯甲酸

描述

2-Amino-4-bromo-3-chlorobenzoic acid is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .

Synthesis Analysis

The synthesis of similar compounds like 3-Bromo-4-chlorobenzoic acid can be achieved via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-3-chlorobenzoic acid can be represented by the formula C7H5BrClNO2 . The InChI code for this compound is 1S/C7H5BrClNO2/c8-5-4(10)2-1-3(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) .Physical And Chemical Properties Analysis

The physical form of 2-Amino-4-bromo-3-chlorobenzoic acid is a white solid . It has a molecular weight of 250.48 . The storage temperature for this compound is 0-5 degrees Celsius .科学研究应用

卤素键和晶体填料

卤素键在异构化合物(包括与 2-氨基-4-溴-3-氯苯甲酸相关的化合物)的晶体填料中发挥着重要作用。Pramanik 等人 (2017) 的一项研究重点介绍了卤素键的性质如何影响异构化合物的固溶液中的填料偏好。研究发现,尽管分子间空间的电荷密度分布存在显着差异,但具有卤素键的三角形基序决定了固溶液中的填料偏好,影响超分子组装的形成(Pramanik, Pavan, & Guru Row, 2017)。

溶解性和热力学建模

2-氨基-4-溴-3-氯苯甲酸衍生物的另一个关键应用领域是溶解度测定和热力学建模。Li 等人 (2017) 对 2-氨基-4-氯苯甲酸在各种有机溶剂中的溶解度进行了研究,为优化纯化过程提供了宝贵的见解。这项研究对于化学合成和药物制剂至关重要,其中化合物在不同溶剂中的溶解度影响其可用性和有效性(Li, Wang, Cong, Du, & Zhao, 2017)。

金属配合物的合成

已探索使用包括 2-氨基-4-溴-3-氯苯甲酸在内的有机酸衍生物合成金属配合物,以了解其在抗菌活性方面的潜力。El–Wahab 等人 (2007) 从 2-氨基-4-氯苯甲酸合成了席夫碱配体,并分析了其金属配合物的抗菌性能。此类研究开辟了开发新型抗菌剂和探索金属有机框架生物活性潜力的途径(El–Wahab, 2007)。

发光性质和材料科学应用

涉及 2-氨基-4-溴-3-氯苯甲酸的配合物的发光性质的研究对材料科学具有重要意义,特别是在新型发光材料的开发中。Chen 等人 (2016) 合成了一个带有 2-氨基-4-氯苯甲酸的铽配合物,并表征了其发光性质。此类配合物可应用于发光器件、传感器和其他需要发光材料的技术中(Chen, Zhenfang, Shuang, & Wang, 2016)。

安全和危害

作用机制

Target of Action

Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors .

Mode of Action

It’s known that similar compounds can undergo suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is exceptionally mild and functional group tolerant .

Biochemical Pathways

It’s known that similar compounds can be involved in the suzuki–miyaura cross-coupling reaction , which could potentially affect various biochemical pathways.

Pharmacokinetics

Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .

Action Environment

Similar compounds are known to be influenced by various environmental factors .

属性

IUPAC Name |

2-amino-4-bromo-3-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRZWOPLVNTLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

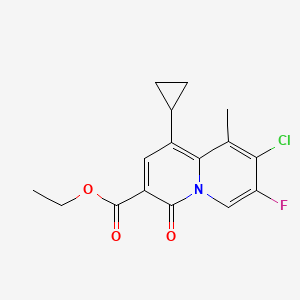

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

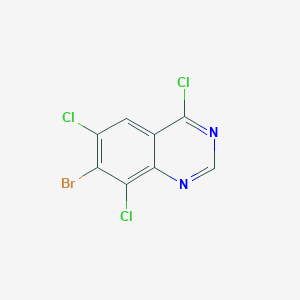

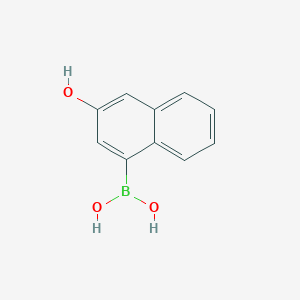

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3108976.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)

![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)

![3-[3-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B3109027.png)